3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole
Description
The compound 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole features a 1,2,4-thiadiazole core substituted with a methyl group at position 3 and an azetidine ring at position 5. The azetidine ring is further functionalized with a 4-methylpyrazole moiety via a methylene linker. This structure combines heterocyclic motifs known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The azetidine ring introduces conformational rigidity, while the pyrazole group may enhance lipophilicity and target binding.
Properties
IUPAC Name |
3-methyl-5-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5S/c1-8-3-12-16(4-8)7-10-5-15(6-10)11-13-9(2)14-17-11/h3-4,10H,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFGKCJMHAXCEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC(=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization and condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary from mild to harsh, depending on the desired transformation and the stability of the compound .
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as hydroxylated, alkylated, or halogenated products. These derivatives can exhibit different biological activities and chemical properties .
Scientific Research Applications
3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-methyl-5-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiadiazole Derivatives
1,3,4-Thiadiazoles ()
Compounds such as 9b (IC50 = 2.94 µM against HepG2) and 12a (IC50 = 1.19 µM against HepG2 and 3.4 µM against MCF-7) feature a 1,3,4-thiadiazole core with triazole and phenyl substituents. These derivatives exhibit potent antitumor activity due to their planar structure, which facilitates intercalation with DNA or enzyme inhibition.
1,2,4-Triazolo-thiadiazoles ()
Synthesized from isoniazid, these compounds (e.g., 3a-g ) combine 1,2,4-triazolo and thiadiazole rings. Their activity against Mycobacterium tuberculosis highlights the role of nitrogen-rich heterocycles in targeting microbial enzymes. The target compound’s azetidine-pyrazole substituent may offer improved selectivity over these derivatives .
Table 1: Thiadiazole-Based Compounds
Azetidine-Containing Compounds
Azetidine’s strained four-membered ring confers unique pharmacokinetic properties. For example, 9c in (thiazole-triazole acetamide) uses a triazole linker for rigidity, whereas the target compound’s azetidine may enhance metabolic stability compared to larger rings (e.g., piperidine). The methylene spacer between azetidine and pyrazole could also improve solubility .
Pyrazole Derivatives
Pyrazol-ones ()
Compounds like 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one () demonstrate how pyrazole substituents influence bioactivity.
Thiazole-Triazole Hybrids ()
Derivatives such as 9a-e combine thiazole and triazole rings with benzodiazole groups. These compounds show promising docking scores in enzymatic studies, suggesting synergistic interactions between heterocycles. The target compound’s 1,2,4-thiadiazole core may offer different hydrogen-bonding patterns compared to thiazole-triazole systems .
Structure-Activity Relationship (SAR) Insights
- Ring Size and Flexibility : Azetidine’s rigidity may reduce off-target interactions compared to five-membered rings (e.g., pyrrolidine).
- Substituent Effects : The 4-methylpyrazole group balances lipophilicity and steric bulk, contrasting with polar substituents in ’s oxadiazoles.
- Electronic Properties : The 1,2,4-thiadiazole core’s electron-deficient nature may enhance interactions with nucleophilic residues in target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
